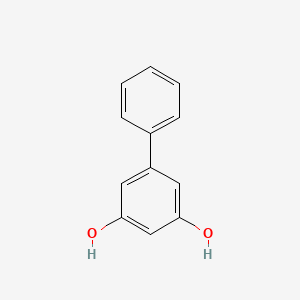

3,5-Dihydroxybiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVUNEWOYVVSEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312951 | |

| Record name | [1,1′-Biphenyl]-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7028-41-3 | |

| Record name | [1,1′-Biphenyl]-3,5-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7028-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-biphenyl]-3,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Ecological Roles of 3,5 Dihydroxybiphenyl

Enzymatic Pathways in Plant Systems

The biosynthesis of 3,5-dihydroxybiphenyl in plants, particularly within the Pyrinae subtribe of the Rosaceae family, is a critical component of their defense mechanism against pathogens. This process is primarily orchestrated by a key enzyme known as biphenyl (B1667301) synthase (BIS). beilstein-journals.orgbohrium.com

Biphenyl Synthase (BIS) Catalysis and Mechanism

Biphenyl synthase is a type-III polyketide synthase (PKS) that plays a pivotal role in the formation of the carbon skeleton of biphenyls and dibenzofurans, which are phytoalexins produced by plants in response to stress. beilstein-journals.orgnih.gov The synthesis of this compound is the initial step in the biosynthetic pathway of these defense compounds. actahort.org

The primary starter substrate for biphenyl synthase is benzoyl-CoA. beilstein-journals.orgbohrium.comnih.gov Structural studies of BIS have revealed a distinct active-site cavity that is shaped to preferentially bind small, hydrophobic substrates like benzoyl-CoA, while preventing the binding of larger molecules such as 4-coumaroyl-CoA. nih.gov In addition to benzoyl-CoA, some biphenyl synthase isoenzymes can also accept salicoyl-CoA as a starter substrate. nih.govplos.org However, the use of salicoyl-CoA typically leads to the formation of a derailment product, 4-hydroxycoumarin, after a single condensation reaction, rather than the biphenyl structure. plos.orgresearchgate.net The kinetic properties of different BIS isoenzymes show varying affinities and turnover rates for these substrates. nih.gov

| Isoenzyme | Starter Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |

|---|---|---|---|---|

| BIS2 | Benzoyl-CoA | 1.2 ± 0.1 | 0.013 ± 0.000 | 10,833 |

| BIS2 | Salicoyl-CoA | 2.5 ± 0.2 | 0.017 ± 0.001 | 6,800 |

| BIS3 | Benzoyl-CoA | 1.5 ± 0.1 | 0.013 ± 0.000 | 8,667 |

| BIS3 | Salicoyl-CoA | 3.5 ± 0.3 | 0.021 ± 0.001 | 6,000 |

| BIS4 | Benzoyl-CoA | 0.8 ± 0.1 | 0.011 ± 0.000 | 13,750 |

| BIS4 | Salicoyl-CoA | 3.0 ± 0.3 | 0.017 ± 0.001 | 5,667 |

Following the binding of benzoyl-CoA, biphenyl synthase catalyzes three successive decarboxylative condensation reactions with malonyl-CoA. nih.govnih.govplos.org In each step, a two-carbon unit from malonyl-CoA is added to the growing polyketide chain. This iterative process is a hallmark of type III polyketide synthases, which, despite their relatively simple single-domain structure, can generate a diverse array of complex molecules. nih.govacs.org The enzyme's active site architecture guides the elongating polyketide chain, preventing premature cyclization or release. nih.gov

The iterative condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA results in the formation of a linear tetraketide intermediate. beilstein-journals.orgnih.gov This highly reactive intermediate is shielded within the enzyme's active site. nih.gov The final step in the formation of this compound is an intramolecular C2→C7 aldol (B89426) condensation of the tetraketide, followed by a decarboxylative elimination of the terminal carboxyl group. beilstein-journals.orgresearchgate.net This specific cyclization reaction is a key feature that distinguishes biphenyl synthase from other type III polyketide synthases, such as chalcone (B49325) synthase, which utilizes a different cyclization mechanism. nih.govnih.gov The structure of the BIS active site, including a specific water-mediated hydrogen bonding network, is crucial for directing this aldol cyclization and ensuring the correct formation of the biphenyl scaffold. nih.govacs.org

Genetic Regulation of Biphenyl Synthase Gene Families

The production of this compound and other phytoalexins is tightly regulated at the genetic level, often involving families of biphenyl synthase genes that are differentially expressed. beilstein-journals.orgbohrium.com

The expression of biphenyl synthase genes is induced by various biotic and abiotic stress factors, known as elicitors. beilstein-journals.org These can include components of fungal cell walls (like yeast extract) or infection by pathogens such as the fire blight bacterium Erwinia amylovora. bohrium.comnih.gov Studies in apple (Malus domestica) and pear (Pyrus communis) have shown that different BIS genes are expressed in different tissues and at different times following infection. nih.govplos.org For instance, in fire blight-infected apple shoots, MdBIS3 transcripts were found to be highly expressed in the transition zone of stems between necrotic and healthy tissue, which is also the site of phytoalexin accumulation. nih.govactahort.org In contrast, leaves primarily expressed the MdBIS2 gene, but immunodetectable levels of the BIS protein were not found, suggesting post-transcriptional regulation. nih.govactahort.org In pear cultivars, the expression of two different PcBIS genes varied depending on the cultivar's resistance to fire blight, with the more resistant cultivar showing expression of both genes and higher levels of phytoalexin accumulation. plos.org The induction of BIS gene expression can be rapid and substantial, with transcript levels increasing by several hundred-fold in response to elicitors. nih.gov

| Plant Species | Cultivar | Elicitor/Pathogen | Gene(s) Induced | Tissue | Key Finding |

|---|---|---|---|---|---|

| Malus domestica (Apple) | Holsteiner Cox | Erwinia amylovora | MdBIS3 | Stem (transition zone) | ~4,000-fold increase in transcript levels compared to mock-inoculated controls. nih.gov |

| Malus domestica (Apple) | Cox Orange | Erwinia amylovora (autoclaved) | MdBIS1, MdBIS2, MdBIS3 | Cell culture | High transcript levels observed 9 hours after elicitor addition. nih.gov |

| Pyrus communis (Pear) | Harrow Sweet (resistant) | Erwinia amylovora | PcBIS1, PcBIS2 | Stem (transition zone) and leaves | Expression of both genes correlated with higher phytoalexin accumulation and resistance. plos.org |

| Pyrus communis (Pear) | Conference (susceptible) | Erwinia amylovora | PcBIS2 | Stem (transition zone) and leaves | Only one gene expressed, lower phytoalexin levels. plos.org |

| Sorbus aucuparia (Rowan) | - | Yeast extract | SaBIS | Cell culture | Rapid and transient induction of BIS transcripts. nih.govnih.gov |

Differential Regulation of BIS Isoenzymes

In several plant species, biphenyl synthase (BIS) is encoded by a gene family, and the expression of these isoenzymes is differentially regulated in response to environmental stimuli, such as infection by pathogens. beilstein-journals.orgbohrium.com This differential regulation allows the plant to mount a precise and localized defense response.

Research on apple (Malus × domestica) has identified a gene family with at least four subfamilies of BIS genes (MdBIS1 to MdBIS4). oup.com Following infection with the fire blight bacterium, Erwinia amylovora, these genes show distinct expression patterns. For instance, the MdBIS3 gene is expressed in the stems of infected shoots, which correlates with the accumulation of biphenyl and dibenzofuran (B1670420) phytoalexins in the transition zone between necrotic and healthy tissue. beilstein-journals.orgnih.gov In contrast, the MdBIS2 gene is transcribed in the leaves of infected plants; however, the corresponding protein is not detected, suggesting a layer of post-transcriptional or translational repression that prevents phytoalexin accumulation in leaf tissue. beilstein-journals.orgnih.gov

Similarly, in European pear (Pyrus communis), two PcBIS genes were found to be differentially expressed among cultivars upon inoculation with E. amylovora. nih.gov This tissue-specific and cultivar-dependent regulation of BIS isoenzymes highlights a sophisticated genetic control system governing the synthesis of this compound. beilstein-journals.orgnih.gov

Table 1: Differential Expression of Apple (Malus domestica) BIS Isoenzymes in Response to Fire Blight

| Gene | Expression Location | Protein Accumulation | Resulting Phytoalexin Production |

| MdBIS2 | Leaves | Not detected | Absent in leaves |

| MdBIS3 | Stems (transition zone) | Detected | Accumulation of biphenyls and dibenzofurans |

Downstream Enzymatic Modifications

Once synthesized, this compound serves as a precursor and undergoes a series of enzymatic modifications to produce a variety of more complex and often more potent phytoalexins, such as aucuparin (B161809). smolecule.comnih.gov The established biosynthetic sequence involves a series of O-methylation, hydroxylation, and further methylation reactions. nih.govresearchgate.net

The first step in the downstream modification of this compound is a regiospecific O-methylation. nih.goveasio.in In cell cultures of Sorbus aucuparia (rowan), this reaction is catalyzed by the enzyme O-methyltransferase 1 (SaOMT1), which shows a preference for this compound as its substrate. nih.gov Similarly, an O-methyltransferase (MdOMT) isolated from apple cell cultures demonstrates absolute substrate preference for this compound, catalyzing its methylation specifically at the 5-position. nih.govresearchgate.net This reaction yields 3-hydroxy-5-methoxybiphenyl (B1252442) as the primary product. easio.inmdpi.com This initial methylation is critical as it prepares the molecule for the subsequent hydroxylation step. nih.gov

Following the initial O-methylation, the resulting 3-hydroxy-5-methoxybiphenyl undergoes a hydroxylation reaction at the 4-position of the biphenyl scaffold. nih.goveasio.in This reaction is catalyzed by biphenyl 4-hydroxylase (B4H), a membrane-bound cytochrome P450 monooxygenase. nih.govnih.gov Studies have identified specific B4H enzymes in both rowan (SaB4H, named CYP736A107) and apple (MdB4H, named CYP736A163). nih.gov

Notably, these B4H enzymes exhibit high substrate specificity. While SaB4H has been shown to have absolute specificity for 3-hydroxy-5-methoxybiphenyl, it shows very little (less than 2%) relative activity towards the initial precursor, this compound. nih.gov The product of this hydroxylation reaction is noraucuparin (B15140051), a key phytoalexin that can either accumulate or undergo further modification. nih.govmdpi.com

Table 2: Key Enzymes in the Downstream Modification of this compound

| Reaction Step | Enzyme | Substrate | Product |

| 5-O-Methylation | O-Methyltransferase (e.g., SaOMT1, MdOMT) | This compound | 3-Hydroxy-5-methoxybiphenyl |

| 4-Hydroxylation | Biphenyl 4-Hydroxylase (B4H / CYP736A) | 3-Hydroxy-5-methoxybiphenyl | Noraucuparin |

While glycosides of the initial compound this compound are not commonly detected in intact plants, glycosylation represents a potential downstream modification pathway for its derivatives. beilstein-journals.org This process involves the attachment of sugar moieties to the biphenyl structure, which can alter the solubility, stability, and biological activity of the compounds.

Evidence for glycosylation in the biphenyl pathway has been found in cell suspension cultures. For example, in yeast extract-treated cell cultures of Sorbus pohuashanensis, glycosides of noraucuparin and 2'-hydroxyaucuparin (B12756752) have been identified. mdpi.com Specifically, the compounds noraucuparin 5-O-β-d-glucopyranoside and 2'-hydroxyaucuparin 2'-O-β-d-glucopyranoside were detected. mdpi.com This suggests that after the core biphenyl structure is formed and modified through methylation and hydroxylation, glycosyltransferases can act on these advanced intermediates. researchgate.netmdpi.com

Role in Plant Defense Mechanisms

The synthesis and accumulation of this compound and its derivatives are integral to the inducible defense systems of plants in the Pyrinae subtribe. beilstein-journals.orgoup.com These compounds function as phytoalexins—antimicrobial substances produced de novo by plants in response to pathogen attack. bohrium.com

Phytoalexin Induction and Accumulation

The production of this compound is induced upon recognition of a pathogen or treatment with elicitors, which are molecules that trigger a defense response. beilstein-journals.org For instance, BIS activity was first detected in Sorbus aucuparia cell cultures after being treated with a yeast extract elicitor. beilstein-journals.org In whole plants, the accumulation of biphenyl phytoalexins is often localized to the site of infection. nih.gov Studies on apple and pear stems infected with Erwinia amylovora show that these defense compounds are specifically detected in the transition zone between necrotic and healthy tissues, indicating a targeted defense strategy. nih.gov

Among the various biphenyls produced, the initial precursor, this compound, has been identified as a potent antimicrobial agent itself. beilstein-journals.org In vitro tests have shown it to be the most effective compound against several strains of E. amylovora. nih.gov

Table 3: Antibacterial Activity of this compound

| Compound | Target Organism | Activity Measurement | Result |

| This compound | Erwinia amylovora | Minimum Inhibitory Concentration (MIC) | 115 µg/mL |

This rapid, localized accumulation of antimicrobial compounds like this compound at the infection site is a critical mechanism for inhibiting pathogen spread and enhancing plant resistance. nih.govmdpi.com

Response to Biotic Stressors (e.g., Fungal and Bacterial Pathogens)

Plants synthesize this compound and its derivatives, known as phytoalexins, de novo when faced with infection by fungal and bacterial pathogens. beilstein-journals.orgbohrium.com Research has shown that the accumulation of these compounds is a hallmark of the defense response in species of the Pyrinae subtribe. beilstein-journals.orgnih.gov For instance, cell cultures of Sorbus aucuparia (rowan) produce this compound and its downstream products when treated with elicitors from yeast or the scab-causing fungus Venturia inaequalis. beilstein-journals.orgresearchgate.net Similarly, infection of apple and pear trees with the fire blight bacterium, Erwinia amylovora, triggers the biosynthesis of these defense compounds. bohrium.comoup.com

The compound this compound itself has demonstrated antimicrobial properties. It has been identified as the most active antibacterial compound against E. amylovora among several related phytoalexins, with a minimum inhibitory concentration (MIC) of 115 μg/mL. beilstein-journals.org While it also possesses some antifungal capabilities, its primary role is often as a precursor to more potent antimicrobial agents. smolecule.com The accumulation of these biphenyl phytoalexins is a critical component of the plant's strategy to inhibit the growth and spread of invading pathogens. bohrium.comnih.gov

Signaling Pathways in Stress Responses

The induction of this compound biosynthesis is regulated by complex signaling pathways that are activated upon pathogen recognition. Elicitors, which can be molecules from the pathogen or fragments of the plant's own cell wall released during attack, trigger a cascade of events leading to the expression of defense-related genes, including biphenyl synthase (BIS). beilstein-journals.orgresearchgate.net

In Sorbus aucuparia cell cultures, treatment with a yeast extract elicitor leads to oxidative stress and the production of various plant hormones. researchgate.net This, in turn, activates specific signaling pathways that enhance the production of biphenyl phytoalexins. researchgate.net Studies have indicated that reactive oxygen species (ROS) can act as signaling molecules, potentially amplifying the defense response through the activation of pathways like the mitogen-activated protein kinase (MAPK) cascade. researchgate.net This intricate network ensures a rapid and localized defense response at the site of infection. oup.comtu-braunschweig.de The expression of BIS genes is often rapid and transient following elicitor treatment, highlighting the dynamic nature of this defense mechanism. nih.govnih.gov

Precursor Function in Phytoalexin Diversification (e.g., Aucuparin, Noraucuparin, Dibenzofurans)

While this compound has its own antimicrobial activity, it also serves as a crucial metabolic intermediate for the synthesis of a wider array of more complex and often more potent phytoalexins. beilstein-journals.orgsmolecule.com This diversification allows the plant to mount a multi-faceted chemical defense.

The biosynthetic pathway continues from this compound through a series of enzymatic modifications, including O-methylation and hydroxylation. beilstein-journals.orgresearchgate.net One of the first steps is the O-methylation of this compound to produce 3-hydroxy-5-methoxybiphenyl. beilstein-journals.org This is followed by a 4-hydroxylation reaction to yield noraucuparin , which can then be further O-methylated to form aucuparin . beilstein-journals.orgresearchgate.net These reactions are catalyzed by specific O-methyltransferases (OMTs) and a cytochrome P450 monooxygenase known as biphenyl 4-hydroxylase (B4H). nih.govresearchgate.net

Furthermore, this compound is also the precursor for another class of phytoalexins called dibenzofurans . beilstein-journals.org It is proposed that the formation of dibenzofurans proceeds through the 2'-hydroxylation of biphenyl intermediates, followed by an intramolecular cyclization. beilstein-journals.org The simultaneous accumulation of both biphenyls and dibenzofurans in response to infection suggests that their biosynthetic pathways are linked, with this compound as the common starting point. beilstein-journals.orgbohrium.com

| Precursor | Key Enzymes | Resulting Phytoalexins |

| This compound | O-Methyltransferase (OMT), Biphenyl 4-hydroxylase (B4H) | Aucuparin , Noraucuparin |

| This compound | Biphenyl 2'-hydroxylase (proposed) | Dibenzofurans |

Contribution to Plant Disease Resistance Phenotypes

The ability to produce this compound and its derivatives is directly linked to the disease resistance phenotype of the plant. beilstein-journals.orgresearchgate.net The accumulation of these phytoalexins at the site of infection creates a localized antimicrobial environment that can halt or slow the progress of the pathogen. bohrium.comoup.com

In fire blight-infected apple shoots, for example, the highest concentrations of biphenyl and dibenzofuran phytoalexins are found in the transition zone between necrotic and healthy tissue, suggesting a direct role in containing the infection. oup.comtu-braunschweig.de The differential expression of various BIS gene family members in response to infection highlights the plant's ability to fine-tune its defense response. bohrium.comoup.com This targeted accumulation of antimicrobial compounds is a key strategy for disease resistance in economically important fruit trees. beilstein-journals.orgresearchgate.net Manipulating the biosynthesis of these phytoalexins is being explored as a potential avenue for enhancing disease resistance in cultivated varieties. beilstein-journals.orgnih.gov

Phylogenetic and Evolutionary Aspects of Biphenyl Biosynthesis

The evolution of the biphenyl biosynthetic pathway provides insights into how plants have developed novel chemical defenses over time. The key enzyme, biphenyl synthase (BIS), is a member of the type III polyketide synthase (PKS) superfamily, which is responsible for producing a wide array of plant secondary metabolites. nih.govnih.gov

Phylogenetic analyses show that BIS forms a distinct clade, closely related to benzophenone (B1666685) synthase (BPS), another PKS that uses the same benzoyl-CoA starter molecule but produces a different class of compounds. oup.comnih.gov This suggests that BIS and BPS likely evolved from a common ancestral gene through a process of gene duplication and subsequent functional diversification. nih.gov This evolutionary event appears to be relatively recent and occurred before the speciation of angiosperms. nih.gov

The distribution of biphenyl and dibenzofuran biosynthesis is largely restricted to the Pyrinae (formerly Maloideae) subtribe of the Rosaceae family. nih.govtu-braunschweig.de This taxonomic specificity suggests that the evolution of this particular defense pathway was a key innovation within this lineage. The presence of a multi-gene family for BIS in plants like apple indicates further evolution and specialization of this pathway, allowing for differential regulation and response to various pathogens. oup.comnih.gov The study of the evolutionary origins of flavonoid and other specialized metabolic pathways indicates that the recruitment of enzymes from primary metabolism and their subsequent modification through gene duplication and neofunctionalization is a common theme in the evolution of plant chemical diversity. nih.gov

Chemical Synthesis and Derivatization Strategies for 3,5 Dihydroxybiphenyl

Retrosynthetic Analysis for Complex Derivative Construction

Retrosynthetic analysis is a powerful tool for devising the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. For derivatives of 3,5-dihydroxybiphenyl, this process typically involves disconnecting the biphenyl (B1667301) bond or targeting the functional groups for transformation.

A primary retrosynthetic disconnection is the carbon-carbon bond linking the two phenyl rings. This leads to two main strategies:

Formation of the biphenyl bond: This approach involves coupling two functionalized benzene (B151609) rings. One ring would contain the 3,5-dihydroxy pattern (or a protected version), and the other would possess a group suitable for a cross-coupling reaction.

Modification of a pre-existing biphenyl core: This strategy starts with a biphenyl molecule and introduces the hydroxyl groups at the 3 and 5 positions through aromatic substitution reactions.

Further disconnection of the 3,5-dihydroxyphenyl moiety could lead to precursors amenable to cyclization or condensation reactions to form the aromatic ring with the desired substitution pattern. The choice of strategy often depends on the desired complexity of the final derivative and the availability of starting materials.

Established Laboratory Synthesis Methodologies

Several laboratory methods have been established for the synthesis of this compound and its derivatives, primarily revolving around the formation of the biphenyl scaffold.

Coupling Reactions for Biphenyl Scaffold Formation

The construction of the biphenyl core is a cornerstone of synthesizing this compound. Various metal-mediated coupling reactions have proven effective in this regard.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. libretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. libretexts.orggre.ac.uk

For the synthesis of this compound, this could involve the reaction of a 3,5-dihydroxyphenylboronic acid derivative with a halobenzene or, conversely, a phenylboronic acid with a 3,5-dihydroxyhalobenzene. The hydroxyl groups often require protection (e.g., as methoxy (B1213986) or benzyloxy ethers) during the reaction to prevent unwanted side reactions. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. mdpi.com The Suzuki-Miyaura reaction is favored for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net

Table 1: Key Components in Suzuki-Miyaura Coupling for this compound Synthesis

| Component | Example | Role |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |

| Organoboron Reagent | 3,5-Dimethoxyphenylboronic acid | Source of one of the aryl groups. |

| Organohalide | Bromobenzene | Source of the other aryl group. |

| Base | Na₂CO₃, K₃PO₄ | Activates the organoboron species and neutralizes the acid formed. |

| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and influences reaction rate. |

While palladium catalysis is prominent, other metal-mediated reactions can also be employed for biphenyl synthesis. The Ullmann condensation, for instance, involves the copper-catalyzed coupling of two aryl halides. This method often requires harsh reaction conditions (high temperatures) but can be effective for specific substrates. Nickel-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, also offer alternative routes to biphenyl formation.

Multi-step Reaction Sequences from Precursors

An alternative to direct coupling involves the construction of the this compound system through a series of reactions starting from more basic precursors. For example, a synthetic route could involve the Friedel-Crafts acylation of a substituted benzene, followed by cyclization and aromatization steps to form the second phenyl ring with the desired hydroxylation pattern.

In nature, this compound is synthesized by the enzyme biphenyl synthase (BIS), a type-III polyketide synthase. researchgate.net This enzyme catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide intermediate, which then undergoes intramolecular aldol (B89426) condensation and decarboxylation to yield this compound. researchgate.net While not a standard laboratory method, this biosynthetic pathway can inspire biomimetic synthetic strategies.

Regioselective Functionalization Techniques

Once the this compound core is synthesized, further derivatization often requires regioselective functionalization. The hydroxyl groups direct electrophilic aromatic substitution to the ortho and para positions (2, 4, and 6 positions). However, the presence of two hydroxyl groups can lead to a mixture of products.

To achieve regioselectivity, one of the hydroxyl groups can be selectively protected, allowing for functionalization at a specific position. Subsequent deprotection then yields the desired substituted this compound. Common protecting groups for phenols include methyl ethers, benzyl (B1604629) ethers, and silyl (B83357) ethers. The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.

Directed ortho-metalation (DoM) is another powerful technique for regioselective functionalization. In this method, a directing group (such as a protected hydroxyl group) directs the deprotonation of a specific ortho-position by a strong base (like an organolithium reagent). The resulting aryl anion can then react with various electrophiles to introduce a wide range of functional groups with high regiocontrol.

Post-Synthetic Modifications and Derivatization

The derivatization of this compound is crucial for modifying its physicochemical properties, such as solubility, stability, and biological activity. By altering the hydroxyl groups or the aromatic rings, a diverse range of analogues can be produced for various scientific applications.

O-Methylation and Alkylation Strategies

O-methylation and O-alkylation of the phenolic hydroxyl groups in this compound are fundamental derivatization techniques. These modifications can protect the hydroxyl groups, increase lipophilicity, and alter the molecule's electronic properties.

Standard laboratory procedures for methylating phenolic compounds often involve reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. For instance, the methylation of gallic acid to trimethylgallic acid is effectively achieved using dimethyl sulfate and sodium hydroxide (B78521) orgsyn.org. A similar strategy can be applied to this compound, where a base such as sodium carbonate or sodium hydroxide deprotonates the hydroxyl groups, forming phenoxides that then act as nucleophiles, attacking the methylating agent in an SN2 reaction nih.govresearchgate.net. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields of the desired methoxy derivative.

Interactive Table: O-Alkylation Reagents and Conditions

| Reagent | Base | Typical Solvent | Temperature (°C) | Notes |

| Dimethyl Sulfate (DMS) | NaHCO₃, Na₂CO₃, NaOH | Acetone, Water, or Solvent-free | 25-100 | Highly effective but toxic; reactions can be performed under solvent-free conditions nih.govresearchgate.netgoogle.com. |

| Methyl Iodide (CH₃I) | K₂CO₃, NaH | Acetone, DMF, THF | 25-60 | Common and effective reagent for methylation. |

| Benzyl Bromide | K₂CO₃, Cs₂CO₃ | Acetone, Acetonitrile | 25-80 | Used for introducing a benzyl protecting group. |

| Diisopropyl Sulfate | Bu₄NHSO₄ | Acetonitrile | 80 | A versatile O-sulfation or alkylation reagent depending on conditions nih.gov. |

Oxidation Reactions

The phenolic hydroxyl groups of this compound are susceptible to oxidation, which can lead to the formation of semiquinone radicals and quinone-type species nih.govnih.gov. The nature of the product depends heavily on the oxidant and reaction conditions.

Mild oxidation can generate reactive intermediates that are valuable for further synthesis. For example, studies on the oxidation of structurally related sterically hindered dihydroxybiphenyls with atmospheric oxygen have shown the formation of diphenoquinones researchgate.net. This suggests that this compound could potentially be oxidized to form corresponding quinone structures, which are highly reactive dienophiles and electrophiles.

Advanced oxidation processes (AOPs) represent another class of oxidation strategies. For instance, the oxidation of 3,5-dihydroxybenzoic acid has been studied using UV/H₂O₂ and UV/Fenton-like processes, which generate highly reactive hydroxyl radicals capable of degrading the aromatic ring mdpi.com. While often used for contaminant degradation, controlled application of these methods could potentially introduce new functional groups through partial oxidation.

Interactive Table: Oxidation Methods for Dihydroxy-Aromatics

| Method/Reagent | Reactive Species | Potential Product(s) | Notes |

| Atmospheric Oxygen | O₂ | Quinone-type structures, Diphenoquinones | Often requires a catalyst or specific solvent conditions like DMF researchgate.net. |

| Fremy's Salt (K₂(SO₃)₂NO) | Nitroxide radical | Ortho-quinones | A classic reagent for the oxidation of phenols to quinones. |

| Salcomine/O₂ | Oxygen complex | Quinones | Catalytic oxidation using a cobalt complex. |

| UV/H₂O₂ | Hydroxyl Radicals (•OH) | Hydroxylated derivatives, Ring-opened products | Advanced oxidation process leading to significant molecular modification or degradation mdpi.com. |

| UV/Fenton-like (Fe³⁺/H₂O₂) | Hydroxyl Radicals (•OH) | Hydroxylated derivatives, Ring-opened products | A highly efficient AOP that can achieve rapid oxidation mdpi.com. |

Introduction of Diverse Functional Groups (e.g., Halogenation, Amination)

Introducing other functional groups onto the aromatic rings of this compound can dramatically alter its properties and provide handles for further chemical transformations, such as cross-coupling reactions arabjchem.org.

Halogenation: The hydroxyl groups are strong activating groups and direct electrophilic aromatic substitution to the ortho and para positions. For this compound, the positions ortho to the hydroxyls (positions 2, 4, and 6) are highly activated. Direct halogenation with reagents like chlorine or bromine in a suitable solvent can lead to polyhalogenated products. Selective halogenation may require milder reagents or the use of protecting groups. For example, chlorinated derivatives of phenylphenols have been synthesized and studied for their biological activities researchgate.net.

Amination: The direct amination of an aromatic ring is challenging. A common and reliable strategy is a two-step process involving nitration followed by reduction. The activated aromatic rings of this compound can be nitrated using a mixture of nitric acid and sulfuric acid under controlled conditions. The resulting nitro derivatives can then be reduced to the corresponding amino compounds using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl or Fe/HCl). These amino groups can serve as precursors for the synthesis of a wide array of other derivatives.

Interactive Table: Methods for Functional Group Introduction

| Functional Group | Reagents/Method | Position(s) of Substitution | Notes |

| Bromo (-Br) | Br₂ in acetic acid; N-Bromosuccinimide (NBS) | Ortho to -OH groups (2, 4, 6) | Reaction can be very fast due to the activated ring. |

| Chloro (-Cl) | Cl₂ gas; SO₂Cl₂; N-Chlorosuccinimide (NCS) | Ortho to -OH groups (2, 4, 6) | Synthesis of chlorinated biphenyls is a known strategy for creating bioactive molecules nih.govnih.gov. |

| Nitro (-NO₂) | HNO₃ / H₂SO₄ | Ortho to -OH groups (2, 4, 6) | Conditions must be carefully controlled to avoid over-nitration and oxidation. |

| Amino (-NH₂) | 1. Nitration (HNO₃/H₂SO₄) 2. Reduction (H₂/Pd-C, Sn/HCl) | Ortho to -OH groups (2, 4, 6) | A versatile functional group for further derivatization arabjchem.orgnih.gov. |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. The synthesis of biphenyl structures, including this compound, can be made more sustainable by adopting these approaches.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming the C-C bond between the two phenyl rings in biphenyl synthesis nih.govgre.ac.ukmdpi.com. Traditional Suzuki couplings often use organic solvents and palladium catalysts that can be difficult to recycle. Green adaptations of this reaction focus on several key areas:

Use of Greener Solvents: Replacing traditional organic solvents with water is a primary goal. Water is non-toxic, non-flammable, and inexpensive. The development of water-soluble ligands and catalysts has enabled efficient Suzuki coupling reactions to be performed in aqueous media, sometimes even at room temperature researchgate.netcore.ac.uk.

Catalyst Recycling: The use of heterogeneous or nanoparticle catalysts allows for easier separation from the reaction mixture and subsequent reuse, reducing waste and cost mdpi.comgoogle.com.

Biocatalysis: Nature utilizes enzymes for highly selective chemical transformations under mild conditions. Biocatalytic approaches, such as the use of enzymes that mediate oxidative coupling of phenolic compounds, offer a green pathway for constructing biaryl bonds acs.orgchemrxiv.org. While synthetic applications are still developing, these methods hold promise for future sustainable synthesis.

Interactive Table: Green Chemistry Strategies for Biphenyl Synthesis

| Green Chemistry Principle | Application to this compound Synthesis | Example/Benefit |

| Safer Solvents | Performing the key C-C bond formation (e.g., Suzuki coupling) in water instead of organic solvents. | Reduces volatile organic compound (VOC) emissions; water is a non-toxic and abundant solvent researchgate.net. |

| Catalysis | Using recyclable palladium catalysts (e.g., nanoparticle-based or polymer-supported) or biocatalysts (enzymes). | Minimizes heavy metal waste and allows for catalyst reuse mdpi.comgoogle.com. Biocatalysis offers high selectivity under mild conditions acs.orgchemrxiv.org. |

| Atom Economy | Utilizing reactions like direct C-H activation/arylation instead of pre-functionalized starting materials. | Maximizes the incorporation of atoms from reactants into the final product, reducing waste. |

| Energy Efficiency | Employing microwave-assisted synthesis to accelerate reaction times and reduce energy consumption. | Microwave heating can significantly shorten reaction times for cross-coupling reactions gre.ac.uk. |

Biological Activities and Mechanistic Investigations of 3,5 Dihydroxybiphenyl and Its Biologically Relevant Derivatives

Antimicrobial Action Mechanisms

Biphenyl (B1667301) compounds, including 3,5-Dihydroxybiphenyl, are recognized as phytoalexins, which are antimicrobial substances synthesized by plants in response to stress, such as microbial infections. researchgate.net These compounds are a key part of the defense strategy in certain plants, like those in the Rosaceae family (e.g., apples and pears), and are produced to inhibit the growth and proliferation of invading fungal and bacterial pathogens. researchgate.net The presence and interaction of these phenolic compounds in the plant's root zone (rhizosphere) can significantly shape the composition of the local microbial community. researchgate.net

The antifungal activity of biphenyls and their derivatives is a critical aspect of their role as phytoalexins. researchgate.net While direct mechanistic studies on this compound are specific, research on structurally related phenolic compounds provides significant insights into its potential modes of action. A key mechanism is the disruption of the fungal cell membrane. For example, the related compound 3,5-di-tert-butylphenol (B75145) has been shown to damage the cell membrane of Candida species. nih.gov This damage compromises the integrity of the cell, leading to the leakage of intracellular components and ultimately cell death. nih.gov

Furthermore, another proposed mechanism involves the induction of oxidative stress within the fungal cell through the generation of reactive oxygen species (ROS). nih.gov The accumulation of ROS can lead to widespread damage of cellular macromolecules, including proteins, lipids, and nucleic acids, contributing significantly to the compound's antifungal effect. nih.gov Some flavonoids, which also possess a phenolic structure, have been observed to inhibit biofilm formation, cell aggregation, and the development of hyphae in Candida albicans, crucial processes for its pathogenicity. researchgate.net This is achieved by modulating the expression of genes related to these virulence factors. researchgate.net

Biphenyl derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov Studies on a series of (3-benzyl-5-hydroxyphenyl)carbamates, which share the 3,5-dihydroxyphenyl core structure, revealed potent inhibitory activity against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov The primary mechanism for these derivatives appears to be the targeting of the bacterial cell wall. nih.gov

Research into other synthetic biphenyl derivatives has identified compounds with significant efficacy against various antibiotic-resistant strains. nih.gov For instance, certain polyhydric biphenyl compounds show strong inhibitory action against MRSA and multidrug-resistant Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 3.13 and 6.25 µg/mL, respectively. nih.gov Structure-activity relationship studies suggest that the presence of hydroxyl groups on the biphenyl rings is beneficial for their antibacterial potency. nih.gov

| Compound Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | Methicillin-resistant Staphylococcus aureus | 3.13 | nih.gov |

| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol | Methicillin-resistant Staphylococcus aureus | 6.25 | nih.gov |

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | Multidrug-resistant Enterococcus faecalis | 6.25 | nih.gov |

| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol | Multidrug-resistant Enterococcus faecalis | 6.25 | nih.gov |

| 4,4-Dimethylcyclohexanyl carbamate (B1207046) of (3-benzyl-5-hydroxyphenyl)carbamate | Staphylococcus aureus | 4-8 | nih.gov |

| 4,4-Dimethylcyclohexanyl carbamate of (3-benzyl-5-hydroxyphenyl)carbamate | Staphylococcus epidermidis | 4-8 | nih.gov |

| 4,4-Dimethylcyclohexanyl carbamate of (3-benzyl-5-hydroxyphenyl)carbamate | Enterococcus faecalis | 4-8 | nih.gov |

The primary interface for the interaction of antimicrobial compounds like this compound is the microbial cell membrane. The lipophilic nature of the biphenyl structure allows it to intercalate into the lipid bilayer of the cell membrane. mdpi.com This insertion disrupts the ordered structure of the membrane phospholipids, leading to an increase in membrane fluidity and permeability. mdpi.commdpi.com

This disruption of the membrane integrity can manifest in several ways. It can cause depolarization of the membrane potential, which is crucial for cellular processes like ATP synthesis and transport. mdpi.comnih.gov The increased permeability can also lead to the leakage of essential intracellular contents, such as ions, metabolites, DNA, and proteins, ultimately resulting in bacterial death. mdpi.commdpi.com Studies using membrane-potential-sensitive dyes have confirmed that membrane depolarization is a key event in the action of some membrane-targeting antimicrobials. mdpi.com The damage to the cell membrane by phenolic compounds has been visualized through techniques like scanning electron microscopy, which shows morphological changes and loss of cellular integrity. mdpi.com

Antioxidant Modalities

Phenolic compounds, characterized by the presence of hydroxyl groups attached to an aromatic ring, are well-known for their antioxidant properties. mdpi.comfrontiersin.org this compound, with its two phenolic hydroxyl groups, fits into this category. The antioxidant capacity of these molecules stems from their ability to donate a hydrogen atom or an electron to neutralize free radicals, which are highly reactive species that can cause oxidative damage to cells. mdpi.comfrontiersin.org

The principal mechanism behind the antioxidant activity of phenolic compounds is their ability to scavenge free radicals. This is primarily achieved through a Hydrogen Atom Transfer (HAT) process. mdpi.commdpi.com In this mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. mdpi.com

The resulting phenoxy radical on the biphenyl molecule is relatively stable due to resonance delocalization of the unpaired electron across the aromatic system, which prevents it from initiating new chain reactions. mdpi.com The number and position of the hydroxyl groups on the aromatic rings are critical determinants of the radical scavenging efficiency. frontiersin.orgnih.gov Studies on various phenolic compounds have consistently shown that a higher number of hydroxyl groups generally correlates with stronger antioxidant activity. frontiersin.org The 3,5-dihydroxy substitution pattern, as seen in this compound, provides two sites for potential hydrogen donation to scavenge radicals.

Beyond direct hydrogen donation, phenolic compounds can participate in electron donation pathways to neutralize radicals. One such pathway is the Single Electron Transfer followed by Proton Transfer (SET-PT). In this mechanism, the phenolic compound first donates an electron to the free radical, forming a radical cation and an anion. This is then followed by the transfer of a proton (H+) from the radical cation to the anion, resulting in a neutralized species and the stable phenoxy radical. researchgate.net

Compounds with hydroxyl groups are capable of undergoing redox cycling, a process where a molecule can repeatedly accept and donate electrons. nih.govimrpress.com This ability allows them to act as reducing agents, donating electrons to reduce and neutralize oxidizing species. nih.gov The generation of drug free radicals through electron transfer from intracellular sources can lead to the reduction of molecular oxygen, producing superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•). nih.gov While this can contribute to antimicrobial effects by inducing oxidative stress in pathogens, it is also the basis of the antioxidant action where the compound itself is oxidized to neutralize a more damaging radical species.

Anti-inflammatory Pathways

The anti-inflammatory properties of biphenyl compounds, including derivatives of this compound, are attributed to their ability to interfere with key inflammatory processes. Chronic inflammation involves the sustained activation of immune responses and the overproduction of inflammatory mediators like cytokines and reactive oxygen species, which contribute to tissue damage. mdpi.com Plant-derived compounds, including polyphenols with biphenyl structures, can counteract these processes by modulating critical intracellular signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). mdpi.com These pathways are central to the expression of a wide array of inflammatory molecules. mdpi.com

Inhibition of Pro-inflammatory Cytokine Production

A key aspect of the anti-inflammatory activity of this compound derivatives involves the suppression of pro-inflammatory cytokine production. Pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), are crucial mediators that drive and sustain inflammatory responses. mdpi.com

Research on structurally related compounds demonstrates this inhibitory effect. For instance, the licochalcone B derivative, (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxy-phenyl)prop-2-en-1-one (DDP), has been shown to significantly inhibit inflammatory reactions in macrophages. sci-hub.se In experiments using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, DDP treatment markedly impaired the release of IL-1β, IL-6, and TNF-α. sci-hub.se This suppression of cytokine production is a critical mechanism for alleviating inflammatory processes. sci-hub.se Similarly, studies on other phenolic compounds like 3,4,5-trihydroxycinnamic acid have shown significant suppression of LPS-induced release of pro-inflammatory cytokines. nih.gov

The table below summarizes the effect of the derivative DDP on cytokine production in LPS-exposed macrophage cells. sci-hub.se

| Cytokine | Concentration in LPS-exposed cells (pg/ml) | Concentration in LPS-exposed cells with DDP (20 µM) (pg/ml) |

| IL-1β | 19.6 ± 1.2 | 4.7 ± 0.5 |

| IL-6 | 7.9 ± 1.2 | 0.28 ± 0.02 |

| TNF-α | 415.6 ± 5.2 | 246.0 ± 13.4 |

Modulation of Inflammatory Signaling Cascades

The production of pro-inflammatory mediators is regulated by complex intracellular signaling cascades. Biphenyl derivatives can exert their anti-inflammatory effects by modulating these pathways. The NF-κB and MAPK signaling pathways are primary targets. mdpi.com The MAPK pathway, in particular, regulates cellular responses to external stress and stimuli, while NF-κB is a pivotal transcription factor that promotes the expression of inflammatory cytokines. mdpi.com

The derivative DDP was found to suppress the activation of both NF-κB and activator protein-1 (AP-1), another key transcription factor in inflammation. sci-hub.se By inhibiting these transcription factors, DDP effectively blocks the downstream expression of inflammatory genes. sci-hub.se Mechanistic studies revealed that DDP's effect on AP-1 activation is mediated through the inactivation of MAPK. sci-hub.se This suggests that such compounds can interfere with the upstream signaling events that lead to the inflammatory response. sci-hub.se The modulation of these signaling pathways is a fundamental mechanism by which these compounds can mitigate inflammation. sci-hub.semdpi.com

Enzymatic Interactions and Inhibition

This compound and its derivatives interact with various biological enzymes, leading to either activation or, more commonly, inhibition. These interactions are fundamental to their biological activities. The specific structure of the biphenyl core and the position of hydroxyl groups determine the compound's affinity and specificity for different enzymes.

Role in Enzyme Activation or Inhibition within Biological Systems

Biphenyl derivatives have been identified as potent inhibitors of specific enzymes. A notable example is the inhibitory effect of 3,4,5-Trihydroxybiphenyl (THB), a naturally occurring derivative, on α-glucosidase. nih.govnih.govresearchgate.net This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing hyperglycemia. nih.govresearchgate.net

Studies have shown that THB exhibits a significant, concentration-dependent inhibitory effect on α-glucosidase. nih.gov The mechanism of this inhibition was determined to be non-competitive and reversible. nih.govnih.gov This indicates that THB binds to a site on the enzyme different from the active site, inducing structural changes that reduce the enzyme's catalytic efficiency. nih.govresearchgate.net The interaction is primarily driven by hydrogen bonding between the compound and the enzyme. nih.govresearchgate.net

The key kinetic parameters for the inhibition of α-glucosidase by THB are presented in the table below. nih.govnih.gov

| Parameter | Value | Description |

| IC₅₀ | 11.52 µM | The concentration of THB required to inhibit 50% of α-glucosidase activity. |

| Kᵢ | 26.26 ± 4.95 µM | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. |

| Kₘ | 0.69 ± 0.02 mM | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of the maximum. |

| K₋ | 3.91 × 10⁻⁵ M | The dissociation constant, reflecting the affinity between the inhibitor and the enzyme. |

Specificity of Related Enzymes (e.g., O-methyltransferases, Cytochrome P450s)

The hydroxyl groups of this compound and its derivatives make them potential substrates for enzymes that modify phenolic compounds, such as O-methyltransferases (OMTs) and Cytochrome P450s (CYPs). nih.govnih.gov

O-methyltransferases (OMTs) are a class of enzymes that catalyze the transfer of a methyl group to a hydroxyl group, a process known as O-methylation. mdpi.com This modification can alter the biological activity, stability, and bioavailability of flavonoids and other polyphenols. mdpi.com Plant OMTs exhibit specificity for the position of the hydroxyl group on the aromatic ring. researchgate.netmdpi.com For example, different OMTs can specifically methylate the C5, C6, C7, C8, or C3' positions of flavones. researchgate.net Given its structure, this compound could potentially be a substrate for OMTs that act on resorcinol-like structures.

Cytochrome P450s are a large family of heme-containing enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds, including drugs and environmental chemicals like polychlorinated biphenyls (PCBs). nih.govufl.edu CYPs typically catalyze oxidation reactions, such as hydroxylation. nih.gov Spectral binding studies have shown that PCBs bind to and are metabolized by cytochrome P450 enzymes into various hydroxylated metabolites. nih.gov The metabolism of 3,3'-Dichlorobiphenyl by human liver microsomes, for example, results in a complex mixture of oxidative metabolites. nih.gov Therefore, it is plausible that CYPs are involved in the hydroxylation and subsequent metabolism of this compound within biological systems. nih.govnih.gov

Metabolic Pathways and Biodegradation of Biphenyl Compounds

Microbial Transformation and Degradation

Microbial transformation of biphenyl (B1667301) compounds is carried out by a diverse range of bacteria and fungi. frontiersin.org These organisms possess specialized enzymatic systems capable of initiating the breakdown of the stable aromatic structure of biphenyl. nih.govsemanticscholar.org The initial attack on the biphenyl ring is an oxidative process, making the compound more susceptible to subsequent enzymatic action and eventual ring cleavage. nih.gov

The fungus Cunninghamella elegans serves as a well-studied model for the metabolism of xenobiotics, including biphenyl and its fluorinated derivatives. researchgate.netresearchgate.net This fungus transforms biphenyl into a variety of hydroxylated metabolites. Studies have shown that when grown in the presence of biphenyl, C. elegans produces 2-hydroxybiphenyl, 3-hydroxybiphenyl, and 4-hydroxybiphenyl as free phenols. scispace.comnih.gov Dihydroxylated products, such as 4,4'-dihydroxybiphenyl (B160632) and 2,5-dihydroxybiphenyl, are also formed. scispace.comnih.gov

The metabolic activity of C. elegans is noted for its similarity to mammalian biphenyl metabolism. scispace.com In addition to producing free phenolic compounds, a significant portion of the metabolites are converted into water-soluble conjugates. researchgate.net Specifically, C. elegans has been shown to form glucuronide and sulphate conjugates with aromatic hydrocarbons, a process also observed in mammals. researchgate.netucd.ie This two-phase metabolism involves initial hydroxylation followed by conjugation to increase water solubility and facilitate excretion.

Table 1: Biphenyl Metabolites Produced by Cunninghamella elegans

| Metabolite Name | Type |

| 2-Hydroxybiphenyl | Monohydroxylated |

| 3-Hydroxybiphenyl | Monohydroxylated |

| 4-Hydroxybiphenyl | Monohydroxylated |

| 4,4'-Dihydroxybiphenyl | Dihydroxylated |

| 2,5-Dihydroxybiphenyl | Dihydroxylated |

| 2,4'-Dihydroxybiphenyl | Dihydroxylated |

| Glucuronide Conjugates | Phase II Metabolite |

| Sulphate Conjugates | Phase II Metabolite |

Bacteria from the genus Comamonas are known for their ability to degrade biphenyl and its hydroxylated derivatives. scielo.br Comamonas testosteroni B-356, for instance, utilizes a well-defined biphenyl catabolic pathway to metabolize these compounds. nih.govresearchgate.net This pathway is capable of transforming not only biphenyl but also various dihydroxybiphenyls. nih.govresearchgate.net

Research on C. testosteroni B-356 has shown its capacity to metabolize symmetrically substituted dihydroxybiphenyls, with 3,3'-dihydroxybiphenyl being a preferred substrate. nih.govresearchgate.net However, the metabolism of these compounds can be complex. The dihydrodiol metabolite formed from 3,3'-dihydroxybiphenyl is unstable and can tautomerize into a dead-end metabolite, which limits the efficiency of complete degradation. nih.govresearchgate.net While 2,2'-dihydroxybiphenyl is a poorer substrate for the initial enzyme, it can still be processed by the catabolic enzymes, leading to the production of 2-hydroxybenzoic acid. nih.gov This demonstrates the versatility of the bacterial biphenyl catabolic pathway in handling various substituted biphenyl analogs. nih.gov

Table 2: Substrates and Metabolites in Comamonas testosteroni B-356 Biphenyl Pathway

| Initial Substrate | Key Metabolite(s) | Pathway Outcome |

| Biphenyl | 2,3-Dihydroxybiphenyl | Complete Degradation |

| 3,3'-Dihydroxybiphenyl | Unstable Dihydrodiol | Tautomerization to Dead-End Metabolite |

| 2,2'-Dihydroxybiphenyl | 2,3,2'-Trihydroxybiphenyl | Leads to 2-Hydroxybenzoic Acid |

The degradation of biphenyl is a multi-step enzymatic process. A series of enzymes work in concert to hydroxylate the aromatic rings, dehydrogenate the resulting intermediate, and finally cleave the ring structure to produce aliphatic acids that can enter central metabolic pathways. ethz.chstuba.sk

The initial and often rate-limiting step in the bacterial degradation of biphenyl is catalyzed by biphenyl dioxygenase (BPDO). nih.govasm.org This enzyme is a multi-component system typically consisting of a terminal dioxygenase with large (alpha) and small (beta) subunits, a ferredoxin, and a ferredoxin reductase. nih.govasm.orgnih.gov The large subunit of the terminal dioxygenase is primarily responsible for substrate specificity, determining which biphenyl-related compounds can be metabolized. nih.govnih.gov

BPDO catalyzes the stereospecific insertion of two oxygen atoms from molecular oxygen onto the biphenyl ring, producing a cis-(2R,3S)-dihydroxy-1-phenylcyclohexa-4,6-diene, more commonly known as cis-biphenyl-2,3-dihydrodiol. nih.gov This reaction destabilizes the aromatic ring, preparing it for subsequent enzymatic attack. asm.org The substrate range of BPDOs from different bacterial strains, such as Burkholderia xenovorans LB400 and Comamonas testosteroni B-356, varies, which accounts for their different capabilities in degrading various polychlorinated biphenyls (PCBs) and their hydroxylated metabolites. nih.govasm.orgresearchgate.net

Following the initial oxygenation, the cis-biphenyl-2,3-dihydrodiol is acted upon by a dihydrodiol dehydrogenase, specifically cis-2,3-dihydro-2,3-dihydroxybiphenyl dehydrogenase (BphB). nih.govasm.org This enzyme catalyzes the NAD+-dependent dehydrogenation of the dihydrodiol, which rearomatizes the ring to form 2,3-dihydroxybiphenyl, a type of catechol. asm.orgresearchgate.netupm.es The formation of this catechol intermediate is a crucial step, as its dihydroxylated structure is susceptible to aromatic ring cleavage by the next enzyme in the pathway. hyphadiscovery.com

The aromatic ring of 2,3-dihydroxybiphenyl is opened by another dioxygenase, 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC). asm.org This enzyme catalyzes the meta-cleavage of the catechol ring between the two hydroxyl groups (at positions 1 and 2). asm.org This cleavage results in the formation of a yellow-colored compound, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). stuba.sk The opening of the aromatic ring is the definitive step that destroys the biphenyl structure. The resulting aliphatic acid is then further processed by a hydrolase (BphD) into benzoic acid and 2-hydroxypenta-2,4-dienoate, which are then channeled into the Krebs cycle. stuba.sk

Enzymology of Biphenyl Degradation

Biotransformation in Complex Biological Systems

The metabolic journey of 3,5-dihydroxybiphenyl within complex biological systems reveals its role as a key intermediate in plant defense mechanisms and its susceptibility to microbial degradation, which is a cornerstone of environmental bioremediation strategies.

Plant Metabolic Fate

In the plant kingdom, particularly within the subtribe Pyrinae of the Rosaceae family (which includes apples and pears), this compound emerges as a crucial phytoalexin. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogenic attack. The formation of this compound is catalyzed by the enzyme biphenyl synthase (BIS). This enzyme orchestrates the condensation of benzoyl-CoA with three molecules of malonyl-CoA to produce this compound, which then serves as a precursor for the biosynthesis of other biphenyl and dibenzofuran (B1670420) phytoalexins. This defensive role underscores the significance of this compound in plant-microbe interactions. researchgate.net

The production of these phytoalexins, including this compound, is a characteristic defense strategy employed by apple trees and other related plants to thwart the invasion and proliferation of microbial pathogens in the immediate vicinity of the plant tissues. researchgate.net

Environmental Bioremediation Studies

In the broader environment, the fate of biphenyl compounds, including this compound, is largely determined by microbial activity. Soil microbiomes are instrumental in the degradation of these organic compounds. medcraveonline.com Various bacterial genera, such as Pseudomonas, Rhodococcus, and Sphingomonas, have demonstrated the ability to degrade biphenyl and its derivatives. medcraveonline.com The general aerobic degradation pathway for biphenyl involves a series of enzymatic reactions initiated by a dioxygenase enzyme that hydroxylates the aromatic ring.

While specific studies focusing exclusively on the bioremediation of this compound are not extensively detailed in the provided search results, the well-established pathways for biphenyl degradation provide a framework for its likely environmental breakdown. The hydroxyl groups of this compound would influence the subsequent steps of ring cleavage and mineralization.

Formation of Dead-End Metabolites and Pathway Bottlenecks

The biodegradation of hydroxylated biphenyls is not always a seamless process leading to complete mineralization. In some instances, the metabolic pathway can be obstructed, leading to the accumulation of intermediate compounds known as dead-end metabolites. These metabolites are resistant to further enzymatic degradation within the specific metabolic pathway, effectively creating a bottleneck.

A pertinent example, although involving a structurally similar compound, is the metabolism of 3,3′-dihydroxybiphenyl by the bacterium Comamonas testosteroni B-356. This bacterium rapidly oxygenates 3,3′-dihydroxybiphenyl; however, the resulting dihydrodiol metabolite is unstable and readily tautomerizes to form 3,4-dihydroxy-5-(3′-hydroxyphenyl)-5-cyclohexen-1-one. nih.gov This tautomer is not further metabolized by the biphenyl catabolic pathway, thus representing a dead-end metabolite. nih.gov While this specific example does not involve this compound, it highlights a potential metabolic fate for dihydroxylated biphenyls, where structural features can lead to the formation of stable, dead-end products that halt the degradation process. nih.govresearchgate.net

The table below illustrates the dead-end metabolite formed from 3,3′-dihydroxybiphenyl by Comamonas testosteroni B-356, as an example of pathway bottlenecks in the degradation of dihydroxybiphenyls.

| Precursor Compound | Bacterium | Dead-End Metabolite |

| 3,3′-Dihydroxybiphenyl | Comamonas testosteroni B-356 | 3,4-dihydroxy-5-(3′-hydroxyphenyl)-5-cyclohexen-1-one |

Cross-Metabolism with Related Aromatic Compounds

The environmental degradation of a specific compound like this compound rarely occurs in isolation. It is often part of a complex mixture of related aromatic compounds. The presence of these other compounds can significantly influence the metabolic pathways and the efficiency of degradation. This phenomenon is known as cross-metabolism or co-metabolism.

Microbial enzymes involved in the degradation of aromatic compounds often exhibit broad substrate specificity. For instance, the biphenyl dioxygenase that initiates the degradation of biphenyl can also act on a range of other structurally similar compounds, including other hydroxylated biphenyls and even some chlorinated biphenyls.

The degradation of biphenyl by various bacterial strains has been shown to proceed through the formation of intermediates like 2,3-dihydroxybiphenyl, which is then further metabolized. stuba.sk The presence of multiple aromatic compounds can lead to competition for the active sites of these enzymes. In some cases, the presence of one compound can induce the expression of enzymes that are also effective in degrading another. For example, certain plant-derived compounds have been shown to induce the expression of genes responsible for polychlorinated biphenyl (PCB) degradation in bacteria. asm.org

The table below lists compounds that are part of the broader metabolic network of biphenyl degradation and could potentially interact with the metabolism of this compound.

| Compound | Role in Biphenyl Metabolism |

| Biphenyl | Primary substrate, induces degradation pathways |

| 2,3-Dihydroxybiphenyl | Key intermediate in the upper biphenyl degradation pathway |

| Benzoic acid | A common end product of the upper biphenyl degradation pathway |

Structure Activity Relationship Sar Studies on 3,5 Dihydroxybiphenyl Derivatives

Impact of Hydroxyl Group Positions on Biological Activities

The specific arrangement of hydroxyl (-OH) groups on the biphenyl (B1667301) core is a primary determinant of a molecule's biological activity. The 3,5-substitution pattern (a resorcinol-type arrangement on one ring) confers distinct properties compared to other dihydroxybiphenyl isomers.

Research into the phytoalexins produced by plants in the Rosaceae family has identified 3,5-dihydroxybiphenyl as a particularly effective antibacterial agent. In a comparative study of various biphenyl and dibenzofuran (B1670420) compounds isolated from fire blight-infected apple and pear stems, this compound was found to be the most efficient antibacterial compound against several Erwinia amylovora strains, with a minimum inhibitory concentration (MIC) of 115 µg/ml.

The principle that positional isomerism critically influences bioactivity is well-established. For instance, studies on other classes of aromatic compounds have shown that changing a substituent's position from ortho to meta or para can dramatically alter antibacterial efficacy and toxicity, even while maintaining the same molecular formula nih.gov. While direct comparative data for all dihydroxybiphenyl isomers is limited, the potent activity of the 3,5-isomer underscores the importance of this specific hydroxylation pattern for its defensive role in plants.

| Compound Name | Target/Organism | Measurement | Result |

| This compound | Erwinia amylovora | MIC | 115 µg/ml |

| 3,4,5-Trihydroxybiphenyl | α-glucosidase | IC₅₀ | 11.52 µM nih.govresearchgate.net |

This table presents the biological activity of this compound and a closely related derivative, highlighting how changes in hydroxylation affect activity and target specificity.

Effects of Substituent Introduction on Biphenyl Scaffold

The this compound molecule serves as a foundational precursor in the biosynthesis of more complex and often more potent phytoalexins researchgate.net. The introduction of additional functional groups, primarily methoxy (B1213986) (-OCH₃) and further hydroxyl groups, significantly modifies the biological activity.

In plant defense pathways, this compound undergoes a series of enzymatic modifications:

O-methylation: The first step is often the methylation of one hydroxyl group, catalyzed by an O-methyltransferase, to form 3-hydroxy-5-methoxybiphenyl (B1252442).

Hydroxylation: This is followed by the introduction of a new hydroxyl group at the 4-position of the same ring, creating a compound known as noraucuparin (B15140051).

Second O-methylation: A subsequent methylation step converts the newly added 4-hydroxyl group and the remaining 3-hydroxyl group, leading to the formation of aucuparin (B161809), a more complex phytoalexin.

This biosynthetic progression demonstrates a clear structure-activity relationship: the plant modifies the initial this compound scaffold to generate a variety of compounds with a potentially broader or more specialized spectrum of activity. The addition of a third hydroxyl group, creating 3,4,5-trihydroxybiphenyl, has been shown to confer potent α-glucosidase inhibitory activity, with an IC₅₀ value of 11.52 µM nih.govresearchgate.net. This indicates that increasing the degree of hydroxylation can introduce entirely new biological functions, in this case, enzyme inhibition relevant to carbohydrate metabolism.

| Compound Name | Key Substituents | Noted Biological Activity |

| This compound | 3-OH, 5-OH | Antibacterial (Phytoalexin precursor) |

| 3-Hydroxy-5-methoxybiphenyl | 3-OH, 5-OCH₃ | Biosynthetic intermediate |

| Noraucuparin | 3-OH, 4-OH, 5-OCH₃ | Phytoalexin |

| Aucuparin | 3,5-di-OCH₃, 4-OH | Phytoalexin |

| 3,4,5-Trihydroxybiphenyl | 3-OH, 4-OH, 5-OH | α-glucosidase inhibitor nih.govresearchgate.net |

This table illustrates the effect of adding substituents to the this compound scaffold, leading to the formation of other biologically active compounds.

Stereochemical Influences on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. In the context of biphenyl derivatives, a key stereochemical phenomenon is atropisomerism . This occurs when rotation around the single bond connecting the two phenyl rings is significantly restricted, leading to stable, non-interconverting rotational isomers (atropisomers) that are mirror images of each other (enantiomers).

For atropisomerism to occur in biphenyls, there must be bulky substituents at the ortho-positions (positions 2, 6, 2', and 6'). These groups sterically hinder free rotation around the pivotal C-C bond, creating a chiral axis. The this compound scaffold itself is achiral and does not exhibit atropisomerism. Chirality would only be introduced if sufficiently large functional groups were added to at least three of the four ortho-positions.

While the influence of stereochemistry on the efficacy of drugs and bioactive molecules is a fundamental principle in medicinal chemistry, specific studies on the atropisomers of substituted this compound derivatives are not prominent in the scientific literature. Therefore, while it can be inferred that ortho-substituted derivatives of this compound could exist as atropisomers with potentially different biological activities, there is a lack of direct experimental data to confirm this for this specific class of compounds.

Correlation between Structural Features and Specific Biological Mechanisms

The specific structural features of this compound and its derivatives are directly correlated with their mechanisms of action.

Phytoalexin and Antibacterial Mechanism: The primary role of this compound in certain plants is as a phytoalexin, a compound produced in response to pathogen attack researchgate.net. Its biosynthesis is initiated by the enzyme biphenyl synthase (BIS), which constructs the core biphenyl structure researchgate.net. The resulting 3,5-dihydroxy arrangement is crucial for its antibacterial activity against pathogens like Erwinia amylovora. While the precise molecular mechanism of its antibacterial action is not fully elucidated, phenolic compounds are known to disrupt microbial cell membranes and interfere with essential cellular functions.

Enzyme Inhibition Mechanism: The introduction of an additional hydroxyl group to form 3,4,5-trihydroxybiphenyl (THB) creates a structure capable of potent enzyme inhibition. Studies on the interaction of THB with α-glucosidase reveal a non-competitive and reversible inhibition mechanism nih.govresearchgate.net. Molecular docking simulations and kinetic analysis suggest that the molecule binds to a site distinct from the enzyme's active site, inducing conformational changes that reduce its catalytic efficiency. The primary driving force for this binding is the formation of hydrogen bonds between the multiple hydroxyl groups of the biphenyl derivative and amino acid residues on the enzyme nih.govresearchgate.net. This highlights a direct correlation between the number and position of hydroxyl groups and the ability to form the necessary interactions for enzyme inhibition.

Antioxidant and Radical Scavenging Mechanism: Phenolic compounds are well-known antioxidants, and this activity is directly linked to their hydroxyl groups. The mechanism of radical scavenging by phenolics typically involves the donation of a hydrogen atom from a hydroxyl group to a free radical, a process known as Hydrogen Atom Transfer (HAT) mdpi.com. The resulting phenoxyl radical on the biphenyl molecule is stabilized by resonance, delocalizing the unpaired electron across the aromatic system. The 3,5-dihydroxy (resorcinol-type) structure is particularly effective in this role, contributing to the molecule's ability to neutralize reactive oxygen species and mitigate oxidative stress.

Computational and Theoretical Chemistry Studies of 3,5 Dihydroxybiphenyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic behavior of molecules. These calculations provide a detailed picture of the molecule's geometry and the distribution of its electrons, which are key determinants of its chemical properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For 3,5-dihydroxybiphenyl, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can be employed to determine its most stable three-dimensional conformation (optimized geometry). uobaghdad.edu.iqnih.gov These calculations yield precise information on bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

| Parameter | Value |

|---|---|

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-C (inter-ring) Bond Length | ~1.49 Å |

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.96 Å |

| C-C-C Bond Angle | ~120° |

| C-C-O Bond Angle | ~119° |

| C-O-H Bond Angle | ~109° |

| Dihedral Angle (C-C-C-C between rings) | ~35-45° |

Electronic structure analysis provides further insights. The distribution of electrons in the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. schrodinger.com The HOMO represents the region from which an electron is most easily donated, while the LUMO is the region most likely to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govschrodinger.com

A molecular electrostatic potential (MEP) map visually represents the charge distribution. uobaghdad.edu.iqresearchgate.net For this compound, the MEP map would show regions of negative potential (electron-rich) concentrated around the electronegative oxygen atoms of the hydroxyl groups, indicating these are likely sites for electrophilic attack. nih.govresearchgate.net The hydrogen atoms of the hydroxyl groups would exhibit positive potential, marking them as sites for nucleophilic interaction.

Prediction of Reactivity Descriptors